molecular formula C16H16N2O4 B568945 (2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid CAS No. 1247729-31-2

(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid

Cat. No.: B568945
CAS No.: 1247729-31-2
M. Wt: 300.31 g/mol
InChI Key: MJFFQDUBOUURMO-YGRLFVJLSA-N
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Description

(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxyl group, a phenylpicolinamido group, and a butanoic acid backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the butanoic acid backbone: This can be achieved through the aldol condensation of acetaldehyde and butanal, followed by oxidation.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via a stereoselective reduction of a ketone intermediate.

    Attachment of the phenylpicolinamido group: This step involves the coupling of a phenylpicolinamide derivative with the hydroxylated butanoic acid intermediate using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC or KMnO₄.

    Reduction: The carbonyl group in the butanoic acid backbone can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: The phenylpicolinamido group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ in acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.

    Medicine: Explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylpicolinamido group plays a crucial role in binding affinity and specificity, while the hydroxyl and butanoic acid groups contribute to the overall molecular stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties

Properties

CAS No.

1247729-31-2

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoic acid

InChI

InChI=1S/C16H16N2O4/c1-10(19)14(16(21)22)18-15(20)13-9-5-8-12(17-13)11-6-3-2-4-7-11/h2-10,14,19H,1H3,(H,18,20)(H,21,22)/t10-,14+/m1/s1

InChI Key

MJFFQDUBOUURMO-YGRLFVJLSA-N

SMILES

CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

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